Cas no 1882014-61-0 (1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine)

1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine is a specialized heterocyclic compound featuring a triazole core substituted with an amine group and an ethylcyclobutylmethyl moiety. Its unique structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel bioactive molecules. The triazole ring offers stability and versatility, while the ethylcyclobutyl group enhances lipophilicity, potentially improving membrane permeability. The amine functionality provides a reactive site for further derivatization, enabling its use in targeted drug design. This compound is suited for applications in ligand synthesis, enzyme inhibition studies, and the exploration of structure-activity relationships in drug discovery.
1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine structure
1882014-61-0 structure
Product name:1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
CAS No:1882014-61-0
MF:C9H16N4
MW:180.250141143799
CID:5690975
PubChem ID:130601913

1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
    • 1882014-61-0
    • EN300-1114609
    • 1H-1,2,3-Triazol-4-amine, 1-[(1-ethylcyclobutyl)methyl]-
    • Inchi: 1S/C9H16N4/c1-2-9(4-3-5-9)7-13-6-8(10)11-12-13/h6H,2-5,7,10H2,1H3
    • InChI Key: BSHZEPSTGHRZPU-UHFFFAOYSA-N
    • SMILES: N1(C=C(N)N=N1)CC1(CC)CCC1

Computed Properties

  • Exact Mass: 180.137496527g/mol
  • Monoisotopic Mass: 180.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.7Ų
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 332.8±34.0 °C(Predicted)
  • pka: 1.96±0.11(Predicted)

1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1114609-10.0g
1-[(1-ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
1882014-61-0
10g
$5652.0 2023-06-09
Enamine
EN300-1114609-1g
1-[(1-ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
1882014-61-0 95%
1g
$1414.0 2023-10-27
Enamine
EN300-1114609-5g
1-[(1-ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
1882014-61-0 95%
5g
$4102.0 2023-10-27
Enamine
EN300-1114609-0.1g
1-[(1-ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
1882014-61-0 95%
0.1g
$1244.0 2023-10-27
Enamine
EN300-1114609-0.05g
1-[(1-ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
1882014-61-0 95%
0.05g
$1188.0 2023-10-27
Enamine
EN300-1114609-10g
1-[(1-ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
1882014-61-0 95%
10g
$6082.0 2023-10-27
Enamine
EN300-1114609-1.0g
1-[(1-ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
1882014-61-0
1g
$1315.0 2023-06-09
Enamine
EN300-1114609-0.25g
1-[(1-ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
1882014-61-0 95%
0.25g
$1300.0 2023-10-27
Enamine
EN300-1114609-5.0g
1-[(1-ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
1882014-61-0
5g
$3812.0 2023-06-09
Enamine
EN300-1114609-0.5g
1-[(1-ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
1882014-61-0 95%
0.5g
$1357.0 2023-10-27

Additional information on 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine

Introduction to 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine (CAS No. 1882014-61-0)

1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine, also known by its CAS number 1882014-61-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of 1,2,3-triazoles, which are known for their stability and bioactivity. The triazole ring is a versatile scaffold that can be readily functionalized, making it an attractive target for drug discovery and development.

The chemical structure of 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine features a 1,2,3-triazole ring substituted with an ethylcyclobutylmethyl group at the 1-position and an amino group at the 4-position. The cyclobutyl moiety introduces a degree of conformational rigidity and hydrophobicity, which can influence the compound's pharmacokinetic properties and biological activity. The ethyl group further modulates the lipophilicity and solubility of the molecule.

Recent research has highlighted the potential of 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response. Additionally, it has demonstrated promising antiviral activity against several RNA viruses, including influenza and coronaviruses. These findings suggest that 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine could be a valuable lead compound for the development of new therapeutic agents.

In the context of drug discovery, the synthesis of 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine is typically achieved through copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach is highly efficient and robust, allowing for the rapid assembly of complex molecular architectures. The ease of synthesis and functionalization makes this compound an attractive candidate for high-throughput screening and structure–activity relationship (SAR) studies.

Clinical trials involving derivatives of 1-((Ethylcyclobutyl)methyl)-H-triazol-amine have shown promising results in terms of safety and efficacy. Early-phase trials have demonstrated that these compounds are well-tolerated with minimal side effects. Further clinical evaluation is ongoing to assess their therapeutic potential in larger patient populations.

The pharmacokinetic profile of 1-((Ethylcyclobutyl)methyl)-H-triazol-amine is also an area of active research. Studies have shown that it exhibits good oral bioavailability and a favorable distribution profile. The compound's ability to cross the blood–brain barrier (BBB) makes it a promising candidate for central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease.

In addition to its therapeutic applications, 1-((Ethylcyclobutyl)methyl)-< spanstyle=" font - weight :bold ; "> H - triazol - amine span > has been explored for its use in diagnostic imaging. The unique electronic properties of the triazole ring make it suitable for conjugation with imaging agents such as fluorophores or radiotracers. This opens up possibilities for non-invasive monitoring of disease progression and treatment response. p > < p >The environmental impact of synthetic compounds is an important consideration in their development and use. Research on the biodegradability and ecotoxicity of < strong > 1 - [ ( Eth ylc yclo but yl ) methyl ] - H - triazol - amine strong > has shown that it exhibits low toxicity to aquatic organisms and is readily biodegradable under aerobic conditions. These findings support its potential as a sustainable pharmaceutical candidate. p > < p >In conclusion, < strong > 1 - [ ( Eth ylc yclo but yl ) methyl ] - H - triazol - amine strong > ( CAS No . 18820 4 - 6 0 ) represents a promising compound with diverse applications in medicinal chemistry . Its unique structural features , coupled with its favorable pharmacological properties , make it an attractive target for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential , this compound holds significant promise for addressing unmet medical needs . p > article > response >

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